molecular formula C8H14Cl2N2O B8214819 [(2-Methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride

[(2-Methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B8214819
M. Wt: 225.11 g/mol
InChI Key: RKLQBPJLMVBKKF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methylamine dihydrochloride is a secondary amine salt characterized by a methoxy-substituted pyridine ring linked to a methylamine group. It is classified under secondary amines, where two hydrogen atoms on the nitrogen are replaced by organic radicals (a pyridinylmethyl and a methyl group) . This compound is marketed by CymitQuimica (Ref: 10-F550532) and is utilized in pharmaceutical research, chemical synthesis, and material science due to its reactivity and structural versatility .

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-6-7-3-4-10-8(5-7)11-2;;/h3-5,9H,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLQBPJLMVBKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methylamine dihydrochloride typically involves the reaction of 2-methoxypyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxypyridin-4-yl)methylamine dihydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxypyridin-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of (2-Methoxypyridin-4-yl)methylamine dihydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Purity (%) Key Structural Features Primary Applications
(2-Methoxypyridin-4-yl)methylamine dihydrochloride C8H13Cl2N2O (estimated) 230.11 (estimated) Not provided Not listed Methoxy-pyridine, methylamine Pharmaceuticals, materials
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C6H12Cl2N3 209.09 Not provided Not listed Methyl-pyrazole, methylamine Drug development, material science
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride C8H15Cl2N3 224.13 41832-28-4 Not listed Isopropyl-pyrimidine, methylamine Chemical intermediates
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride C12H13Cl2N2O 288.15 Not provided Not listed Phenyl, pyridinylmethoxy Not specified
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride C6H12Cl2N4 215.10 Not provided 95% Triazole, ethylamine Organic synthesis
Key Observations:

Pyridine derivatives often exhibit stronger binding to biological targets due to their aromatic nitrogen .

Substituent Effects :

  • The methoxy group in the target compound improves solubility in polar solvents compared to hydrophobic isopropyl groups in pyrimidine derivatives .
  • Pyrazole-containing analogs () may exhibit higher metabolic stability in pharmaceuticals due to the five-membered heterocycle’s rigidity .

Applications :

  • The target compound’s applications overlap with pyrazole and pyrimidine derivatives in drug discovery but differ in specificity. For example, pyrimidine derivatives are often used as kinase inhibitors, whereas pyridine derivatives target neurotransmitter receptors .

Pharmacological and Material Science Considerations

  • Drug Design : Pyridine derivatives like the target compound are explored as CNS agents due to their ability to cross the blood-brain barrier, whereas pyrimidine analogs () are more common in antiviral therapies .
  • Material Science : The methoxy group in the target compound enhances compatibility with polymeric matrices, making it suitable for conductive materials, unlike phenyl-containing analogs (), which prioritize thermal stability .

Biological Activity

(2-Methoxypyridin-4-yl)methylamine dihydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure and potential biological activities make it a candidate for further investigation.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-methoxypyridine with formaldehyde and methylamine, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This synthetic route allows for the generation of a compound with specific functional groups that are crucial for its biological activity .

The biological activity of (2-Methoxypyridin-4-yl)methylamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity, affect receptor binding, and influence biochemical pathways. The compound acts as a ligand, which can lead to downstream effects in cellular signaling .

Antimicrobial Properties

Research indicates that (2-Methoxypyridin-4-yl)methylamine dihydrochloride exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate. The mechanism involves targeting bacterial cell membranes, leading to disruption and cell death .

Research Findings and Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains, revealing significant antibacterial properties with MIC values comparable to established antibiotics .
  • Cellular Uptake Studies : Investigations into the cellular uptake mechanisms demonstrated that the compound enhances permeability in bacterial membranes, facilitating its antimicrobial action .
  • Enzyme Interaction Studies : (2-Methoxypyridin-4-yl)methylamine dihydrochloride was tested for its ability to inhibit specific enzymes involved in bacterial metabolism, further supporting its role as an antimicrobial agent .

Comparison with Similar Compounds

To understand the unique properties of (2-Methoxypyridin-4-yl)methylamine dihydrochloride, it is useful to compare it with similar pyridine derivatives:

Compound NameStructureBiological Activity
2-Methoxypyridine2-MethoxypyridinePrecursor for synthesis; limited direct activity
4-Methoxypyridine4-MethoxypyridineSimilar reactivity but different target interactions
(5-Methoxypyridin-3-yl)methylamine dihydrochloride5-MethoxypyridinExhibits antimicrobial properties but with varied efficacy

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